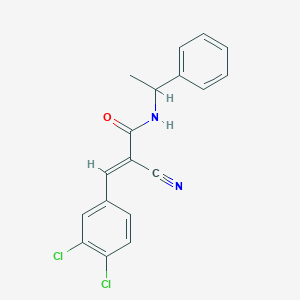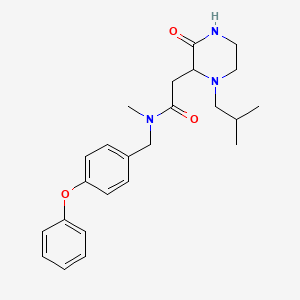
(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide: is a chemical compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of the starting materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and 1-phenylethylamine.
Condensation reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-phenylethylamine in the presence of a base such as sodium hydroxide to form an imine intermediate.
Addition of cyano group: The imine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide: can be compared to other cyano-containing compounds and dichlorophenyl derivatives.
Uniqueness:
- The presence of both the cyano group and the dichlorophenyl group in the same molecule makes it unique compared to other compounds with only one of these functional groups.
- Its specific structure allows for unique reactivity and potential applications that are not observed in similar compounds.
Comparison with Similar Compounds
- (2E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enamide
- (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-methylprop-2-enamide
- (2E)-2-cyano-3-(3,4-dichlorophenyl)-N-ethylprop-2-enamide
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13/h2-10,12H,1H3,(H,22,23)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNKDZUISORSK-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(mesitylamino)carbonyl]benzyl}piperidine-3-carboxamide](/img/structure/B3895222.png)

![2-(4-methyl-1-piperazinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3895234.png)
![3-[5-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3895241.png)
![3-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B3895247.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895263.png)
![(4Z)-2-phenyl-4-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B3895275.png)

![N'-[(Z)-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE](/img/structure/B3895307.png)
![N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3895308.png)
![5-AMINO-3-[(1Z)-2-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3895310.png)

![1-[(3-Chlorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3895319.png)

